molecular formula C9H12N4 B6894393 1-(2-Cyclobutylethyl)-1,2,4-triazole-3-carbonitrile

1-(2-Cyclobutylethyl)-1,2,4-triazole-3-carbonitrile

Cat. No.: B6894393
M. Wt: 176.22 g/mol
InChI Key: ZAZBZZIARCEUFM-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylethyl)-1,2,4-triazole-3-carbonitrile is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclobutyl group attached to an ethyl chain, which is further connected to a triazole ring with a carbonitrile group.

Preparation Methods

The synthesis of 1-(2-Cyclobutylethyl)-1,2,4-triazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-cyclobutylethylamine with triazole derivatives in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Cyclobutylethyl)-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids or amides under acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyclobutylethyl)-1,2,4-triazole-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylethyl)-1,2,4-triazole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

1-(2-Cyclobutylethyl)-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Cyclopropylethyl)-1,2,4-triazole-3-carbonitrile: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in steric and electronic properties.

    1-(2-Cyclohexylethyl)-1,2,4-triazole-3-carbonitrile: The presence of a cyclohexyl group results in a larger and more flexible structure compared to the cyclobutyl derivative.

    1-(2-Cyclopentylethyl)-1,2,4-triazole-3-carbonitrile: This compound has a cyclopentyl group, which provides intermediate steric effects between cyclopropyl and cyclohexyl derivatives.

The uniqueness of this compound lies in its specific combination of the cyclobutyl group and the triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-cyclobutylethyl)-1,2,4-triazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c10-6-9-11-7-13(12-9)5-4-8-2-1-3-8/h7-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZBZZIARCEUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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